1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride
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Overview
Description
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride is a chemical compound that belongs to the class of benzisothiazolones. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a benzisothiazolone core with a diethylaminoethyl substituent and a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-halobenzamides and carbon disulfide.
Copper-Catalyzed Reaction: An efficient copper-catalyzed reaction is employed to construct the benzisothiazolone core.
Substitution Reaction: The diethylaminoethyl group is introduced through a substitution reaction, where a suitable diethylaminoethyl reagent is used under controlled conditions.
Oxidation: The sulfone group is introduced by oxidizing the thioether intermediate using an appropriate oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzisothiazolones with different functional groups, which can be tailored for specific applications.
Scientific Research Applications
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Lacks the diethylaminoethyl and sulfone groups.
2-Substituted 1,2-Benzisothiazol-3(2H)-ones: Similar core structure but different substituents.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, while the sulfone group contributes to its stability and reactivity.
Properties
CAS No. |
73698-51-8 |
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Molecular Formula |
C13H19ClN2O3S |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C13H18N2O3S.ClH/c1-3-14(4-2)9-10-15-13(16)11-7-5-6-8-12(11)19(15,17)18;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChI Key |
UFENYBRAMBMDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl |
Origin of Product |
United States |
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